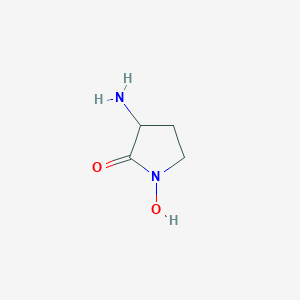

3-Amino-1-hydroxypyrrolidin-2-one

説明

3-Amino-1-hydroxypyrrolidin-2-one (CAS: 1003-51-6), commonly referred to as (±)-HA-966, is a five-membered lactam with a hydroxyl and amino substituent. It functions as a glycine-site partial agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity and neurotoxicity . Notably, its enantiomers exhibit distinct pharmacological profiles: the (R)-(+)-enantiomer (CAS: 123931-04-4) is a potent glycine antagonist, while the (S)-(-)-enantiomer (CAS: 111821-58-0) shows negligible activity . This compound has been studied for neuroprotective effects in cerebral ischemia and as a muscle relaxant, though its clinical use remains experimental .

特性

IUPAC Name |

3-amino-1-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKUBNLZMKAEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905333 | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-51-6 | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-3-amino-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-hydroxy-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HA-966 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2JLV9220T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-hydroxypyrrolidin-2-one can be achieved through various methods. One common approach involves the use of carbamic acid, (1-hydroxy-2-oxo-3-pyrrolidinyl)-, phenylmethyl ester as a starting material. The reaction typically involves hydrogen bromide in acetic acid under ambient temperature conditions .

Industrial Production Methods

Industrial production methods for this compound often involve the use of simple and inactivated cyclic amines as substrates. The process employs air-stable and low-cost copper salt as the promoter, non-poisonous and cost-effective Oxone as the oxidant, and DMAP as the additive .

化学反応の分析

Types of Reactions

3-Amino-1-hydroxypyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: It can be reduced under specific conditions.

Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, acetic acid, copper salts, and Oxone. The reactions are typically carried out under ambient temperature conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .

科学的研究の応用

Proteomics Research

3-Amino-1-hydroxypyrrolidin-2-one serves as a crucial building block for hydroxyproline, an amino acid integral to collagen synthesis. Researchers utilize isotopically labeled forms of this compound to investigate collagen metabolism and its implications in various biological processes, including wound healing and tissue repair.

Neuropharmacology

The compound has shown potential in modulating neurotransmitter systems, particularly through its interactions with glutamate receptors. Preliminary studies indicate that it may exert neuroprotective effects and could be relevant in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study : In animal models, (S)-(-)-3-amino-1-hydroxypyrrolidin-2-one demonstrated effects on synaptic transmission, suggesting its potential role as a cognitive enhancer or anxiolytic agent .

Medicinal Chemistry

Due to its structural characteristics, researchers are exploring (S)-(-)-3-amino-1-hydroxypyrrolidin-2-one as a scaffold for designing new drugs. Its ability to undergo chemical modifications makes it suitable for synthesizing derivatives with enhanced biological activity.

Comparison of Similar Compounds :

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminopyrrolidine | Amino alcohol | Lacks hydroxyl group; focuses on amine functionality |

| (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one | Enantiomer | Opposite chirality; different biological activity |

| 4-Aminopyrrolidine | Amino derivative | Additional amino group; altered reactivity |

Anxiolytic Effects

Research has indicated that (R)-(+)-3-amino-1-hydroxypyrrolidin-2-one may be effective for anxiety treatment. It acts as a partial agonist at the glycine site of the NMDA receptor, which is implicated in anxiety and mood regulation .

Neuroprotective Properties

The compound has been documented for its neuroprotective capabilities against excitotoxicity induced by NMDA receptor overactivation. This characteristic positions it as a candidate for further exploration in neurological disorders .

作用機序

The mechanism of action of 3-Amino-1-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with Akt (PDB ID: 3O96), which may be the predominant mechanism of action for certain analogues tested . The compound’s biological activities are attributed to its ability to modulate various cellular pathways and molecular targets .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 3-Amino-1-hydroxypyrrolidin-2-one and related pyrrolidinone derivatives:

Pharmacological Activity

- NMDA Receptor Antagonists: HA-966 acts as a glycine-site partial agonist, distinguishing it from non-competitive NMDA antagonists like (+)-MK801. L-687,414 (3R-amino-1-hydroxy-4R-methylpyrrolidin-2-one), another glycine-site partial agonist, shares structural similarities with HA-966 but includes a methyl group at C3.

- Enantiomeric Specificity: The (R)-(+)-enantiomer of HA-966 is 50–100 times more potent than the racemic mixture in glycine antagonism, while the (S)-(-)-enantiomer is inactive .

生物活性

3-Amino-1-hydroxypyrrolidin-2-one, also known as HA-966, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both an amino and a hydroxyl group attached to a pyrrolidine ring. This unique structure contributes to its biological activity, particularly its interaction with neurotransmitter systems.

The primary mechanism of action for this compound involves its role as a glycine antagonist at the N-methyl-D-aspartate (NMDA) receptors. By blocking the glycine binding site on these receptors, HA-966 inhibits the activation of NMDA receptors by glutamate, which is crucial for excitatory neurotransmission in the central nervous system. This inhibition can lead to significant effects on neuronal excitability and synaptic plasticity.

Interaction with NMDA Receptor Subtypes

Research indicates that this compound has differential affinities for various NMDA receptor subtypes. It shows a higher affinity for NR2B-containing receptors compared to NR2A-containing receptors. Interestingly, while it acts primarily as an antagonist, certain derivatives exhibit partial agonist activity at both receptor subtypes .

Neuropharmacological Effects

This compound has been studied for its neuroprotective properties and potential therapeutic applications in treating conditions such as anxiety and epilepsy. Specifically, R(+)-3-amino-1-hydroxypyrrolidin-2-one has been proposed for anxiety treatment, demonstrating efficacy in reducing anxiety symptoms when administered at specific dosages .

Antioxidant and Anti-inflammatory Properties

In addition to its neuropharmacological effects, this compound exhibits antioxidant and anti-inflammatory activities. These properties may contribute to its potential use in treating neurodegenerative diseases by mitigating oxidative stress and inflammation.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Q & A

Q. What are the recommended safety protocols for handling 3-Amino-1-hydroxypyrrolidin-2-one in laboratory settings?

- Methodological Answer : While current SDS data indicate no known hazards , standard precautions should be followed due to limited toxicological data. Use personal protective equipment (PPE), including chemical safety goggles, gloves, and lab coats. Avoid inhalation of vapors by working in a fume hood with adequate ventilation (≥6 air changes/hour) . In case of skin contact, wash immediately with water for ≥15 minutes . Maintain an eyewash station and safety shower nearby . For spills, use dry sand or alcohol-resistant foam for containment and dispose via approved chemical waste protocols .

Q. How can the purity of this compound be validated experimentally?

- Methodological Answer : Employ orthogonal analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) and a gradient elution (e.g., water/acetonitrile) to assess purity .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR, comparing chemical shifts to reference spectra of related pyrrolidinone derivatives (e.g., δ 3.5–4.5 ppm for amine protons) .

- X-Ray Powder Diffraction (XRPD) : Characterize crystalline phases by matching peak positions (e.g., 2θ = 10°–30°) to known patterns .

Q. What are the key physicochemical properties of this compound, and how can they be determined?

- Methodological Answer : Prioritize the following properties:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare to analogs (e.g., 227°C for 1-Aminopyrrolidin-2-one hydrochloride) .

- Solubility : Conduct shake-flask experiments in water, DMSO, and ethanol at 25°C, followed by UV-Vis quantification (ε = molar absorptivity at λ_max) .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard data between this compound and structurally similar compounds?

- Methodological Answer : For example, 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one exhibits acute oral toxicity (H302) and skin irritation (H315) , while this compound lacks such data . To address this:

- Conduct in vitro assays: Use the Ames test (OECD 471) for mutagenicity and the Draize test (OECD 405) for ocular irritation.

- Perform acute toxicity studies in rodent models (OECD 423) at doses of 300–2000 mg/kg .

- Cross-reference with computational models (e.g., QSAR) to predict toxicity endpoints .

Q. What experimental strategies can optimize the synthesis of derivatives using this compound as a precursor?

- Methodological Answer :

- Reaction Design : Use Buchwald-Hartwig amination or Ullmann coupling to introduce aryl/heteroaryl groups at the amine position. Optimize catalysts (e.g., Pd(OAc)₂ with Xantphos) and solvents (toluene/DMF) .

- Yield Improvement : Screen reaction temperatures (0–50°C) and times (2–24 hours) under inert atmospheres. For example, a 52.7% yield was achieved for a pyrrolidinone derivative at 50°C over 2.3 hours .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How should researchers assess the environmental impact of 3-Amino-1-hydroxyprolidin-2-one given the lack of ecological data?

- Methodological Answer : Design tiered ecotoxicological studies:

- Acute Aquatic Toxicity : Follow OECD 202 (Daphnia magna, 48-hour EC₅₀) and OECD 203 (fish, 96-hour LC₅₀) .

- Biodegradation : Use the OECD 301F manometric respirometry test to measure % theoretical CO₂ evolution over 28 days .

- Soil Mobility : Perform batch sorption experiments (OECD 106) with varying soil pH (4–8) and organic carbon content .

Methodological Challenges and Data Gaps

Q. What analytical approaches are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI+) in full-scan mode (m/z 50–500) to identify impurities (e.g., unreacted intermediates) .

- Gas Chromatography (GC) : Detect volatile byproducts (e.g., residual solvents) with a DB-5 column and FID detection .

- Limit of Detection (LOD) : Validate methods to achieve LOD ≤ 0.1% w/w via signal-to-noise (S/N ≥ 3) .

Q. How can the stereochemical stability of this compound be evaluated under varying reaction conditions?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to monitor enantiomeric excess (ee) .

- Circular Dichroism (CD) : Track optical activity changes (λ = 200–250 nm) during thermal stress (40–80°C) .

- Kinetic Studies : Measure racemization rates in acidic/basic media (pH 1–12) via -NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。